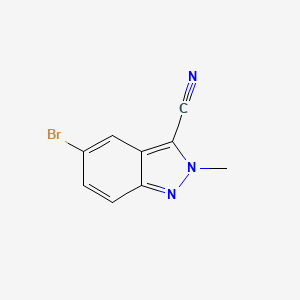![molecular formula C11H14O4 B2554737 3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid CAS No. 2247102-20-9](/img/structure/B2554737.png)
3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid is a versatile small molecule scaffold with a molecular formula of C₁₁H₁₄O₄ and a molecular weight of 210.2 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a 1,4-dioxaspiro[4.5]decane ring system fused to a propiolic acid moiety .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-Dioxaspiro[4One common method involves the reaction of a suitable diol with a ketone to form the spirocyclic acetal, which is then subjected to further functionalization to introduce the propiolic acid group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
化学反应分析
Types of Reactions
3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the propiolic acid group to other functional groups.
Substitution: The spirocyclic ring system can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
科学研究应用
3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The propiolic acid group can participate in various chemical reactions, further influencing its biological effects .
相似化合物的比较
Similar Compounds
®-1,4-Dioxaspiro[4.5]decan-2-carboxaldehyde: Another spirocyclic compound with a similar ring system but different functional groups.
1,4-Dioxaspiro[4.5]decan-3-ylmethyl prop-2-enoate: A related compound with a different substituent on the spirocyclic ring.
Uniqueness
3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid is unique due to its combination of a spirocyclic ring system and a propiolic acid group. This structural feature provides it with distinct chemical reactivity and potential biological activity compared to other similar compounds .
属性
IUPAC Name |
3-(1,4-dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c12-10(13)2-1-9-3-5-11(6-4-9)14-7-8-15-11/h9H,3-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPIOSUHXGSWLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C#CC(=O)O)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2554656.png)


![4-methoxy-1-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2554659.png)

![N-(3-methylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2554662.png)
![N'-(2-ethoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2554664.png)
![2-(2-chloropropanoyl)-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B2554665.png)
![3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one](/img/structure/B2554668.png)
![ethyl 2-(5-chlorothiophene-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2554670.png)
![5-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B2554671.png)
![[2-(Azocan-1-ylmethyl)phenyl]methanamine](/img/structure/B2554672.png)

![2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2554676.png)
